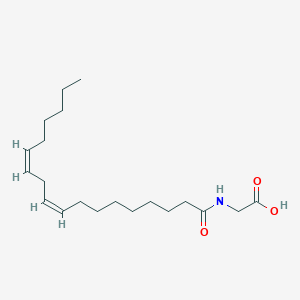

Linoleoyl glycine

Description

Propriétés

IUPAC Name |

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRHZEHWEYAHCO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334847 | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-03-6 | |

| Record name | N-Linoleoyl glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Linoleoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Linoleoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linoleoyl glycine (B1666218) (Lin-Gly) is an endogenous N-acyl amino acid (NAAA) that has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the expanded endocannabinoidome, this lipid signaling molecule is involved in the complex network of bioactive lipids that regulate various physiological processes. This technical guide provides a comprehensive overview of the discovery of N-linoleoyl glycine, its known natural sources, biosynthetic and degradative pathways, and its mechanism of action. Detailed experimental protocols for its extraction, quantification, and biological assessment are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development endeavors in this promising field.

Discovery and Classification

N-linoleoyl glycine belongs to a class of lipid mediators known as N-acyl amino acids (NAAAs), which are characterized by a fatty acid linked to an amino acid via an amide bond.[1] The discovery of NAAAs, including N-linoleoyl glycine, was an extension of the research into the endocannabinoid system, following the identification of anandamide (B1667382) (N-arachidonoyl ethanolamine).[2] These molecules are now considered part of the "endocannabinoidome," a complex signaling system comprising endocannabinoids, their congeners, and the enzymes and receptors involved in their regulation.[1]

N-linoleoyl glycine is specifically a conjugate of linoleic acid, an omega-6 polyunsaturated fatty acid, and the amino acid glycine.[3] It is endogenously produced in mammalian tissues and is recognized for its role in modulating inflammatory responses.[2]

Natural Sources and Endogenous Levels

While the presence of the constituent parts of N-linoleoyl glycine, linoleic acid and glycine, is widespread in various foodstuffs, quantitative data on the concentration of the conjugated molecule in dietary sources is currently limited in scientific literature. Linoleic acid is abundant in vegetable oils, nuts, and seeds, while glycine is found in protein-rich foods such as meat, fish, dairy, and legumes. However, the extent to which dietary intake of these precursors influences the endogenous production of N-linoleoyl glycine is an area requiring further investigation.

Endogenously, N-linoleoyl glycine has been identified in various mammalian tissues.[2] The following table summarizes the known distribution and concentration of N-linoleoyl glycine in different rat tissues.

| Tissue | Concentration (pmol/g wet weight) | Reference |

| Spinal Cord | ~100 | [4] |

| Skin | ~1600 | [4] |

| Small Intestine | ~90 | [3] |

| Lung | ~400 | [3] |

| Kidney | ~200 | [3] |

| Liver | ~100 | [3] |

| Ovaries | ~90 | [3] |

| Brain | ~50 | [4] |

Note: The data presented is based on studies in rats and may vary across species.

Biosynthesis and Degradation

The metabolic pathways of N-linoleoyl glycine involve enzymatic synthesis and degradation, which regulate its cellular and tissue levels.

Biosynthesis

Two primary pathways are proposed for the biosynthesis of N-acyl glycines, including N-linoleoyl glycine.[1]

-

Direct Condensation via Glycine N-acyltransferase (GLYAT): This pathway involves the direct enzymatic conjugation of linoleoyl-CoA (the activated form of linoleic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or GLYAT-like enzymes.[1] While GLYAT has been shown to have a preference for shorter-chain acyl-CoAs, the involvement of specific long-chain acyl-CoA synthetases and specialized GLYAT isoforms in the synthesis of N-linoleoyl glycine is an active area of research.[5]

-

Cytochrome c-mediated Synthesis: In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-acyl amino acids from the corresponding acyl-CoA and amino acid.[4] This pathway may contribute to the biosynthesis of N-linoleoyl glycine, particularly under conditions of oxidative stress.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Linoleoyl glycine | C20H35NO3 | CID 6433346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference [agris.fao.org]

An In-depth Technical Guide to the Biochemical Properties of N-linoleoyl glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linoleoyl glycine (B1666218) (LINGly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles.[1] Structurally, it consists of linoleic acid, an omega-6 polyunsaturated fatty acid, linked to a glycine molecule via an amide bond.[2] This lipoamino acid is found in various mammalian tissues and is implicated in a range of biological processes, including inflammation and pain modulation.[1][3] This technical guide provides a comprehensive overview of the biochemical properties of N-linoleoyl glycine, including its synthesis, metabolism, signaling pathways, and methods for its study.

Physicochemical Properties

N-linoleoyl glycine is a lipid molecule with the chemical formula C20H35NO3 and a molecular weight of 337.5 g/mol .[2] Its structure, featuring a long, unsaturated acyl chain and an amino acid head group, imparts amphipathic properties that influence its solubility and interaction with biological membranes.

| Property | Value | Source |

| Molecular Formula | C20H35NO3 | PubChem CID: 6433346[2] |

| Molecular Weight | 337.5 g/mol | PubChem CID: 6433346[2] |

| IUPAC Name | 2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | PubChem CID: 6433346[2] |

| Synonyms | Glycine linoleamide, LinGly | Cayman Chemical[4] |

Biosynthesis and Metabolism

The biosynthesis of N-linoleoyl glycine, like other N-acyl amino acids, is thought to occur through multiple pathways. The primary proposed routes involve the direct conjugation of linoleic acid with glycine or the metabolic conversion from other lipid precursors.

Biosynthesis Pathways:

-

Acyl-CoA Dependent Pathway: Linoleoyl-CoA, the activated form of linoleic acid, can be enzymatically conjugated with glycine. This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[5]

-

Cytochrome c-Mediated Pathway: In vitro studies have shown that cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and glycine.[5]

-

Oxidative Metabolism from N-linoleoyl ethanolamine: While not directly demonstrated for the linoleoyl species, it has been proposed that N-acyl glycines can be formed through the oxidation of the corresponding N-acyl ethanolamines.[6]

Degradation:

The primary route for the degradation of N-linoleoyl glycine is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing linoleic acid and glycine.[5] N-linoleoyl glycine has been shown to be an inhibitor of FAAH, with an IC50 value of approximately 25 µM for the hydrolysis of anandamide (B1667382) (AEA).[4]

Signaling Pathways

The signaling mechanisms of N-linoleoyl glycine are still under investigation, with evidence pointing towards multiple potential pathways.

Anti-Inflammatory Signaling:

N-linoleoyl glycine exhibits anti-inflammatory properties, as demonstrated in a mouse peritonitis model where it reduced leukocyte migration at doses as low as 0.3 mg/kg.[3][7] A proposed mechanism for this effect involves the stimulation of the arachidonic acid cascade, leading to the production of anti-inflammatory eicosanoids such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[3]

Caption: Proposed anti-inflammatory signaling pathway of N-linoleoyl glycine.

GPR18 Signaling (Debated):

N-arachidonoyl glycine (NAGly), a closely related N-acyl amino acid, has been identified as a ligand for the orphan G protein-coupled receptor 18 (GPR18).[8][9] However, the role of NAGly as a canonical GPR18 agonist is debated, with some studies failing to observe classical Gαi/o-coupled signaling.[10][11] Given the structural similarity, N-linoleoyl glycine may also interact with GPR18, but this requires further investigation.

PPARα Activation:

Recent studies on the structurally similar N-oleoyl glycine (OlGly) have shown that it can activate peroxisome proliferator-activated receptor alpha (PPARα).[12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[13][14] The activation of PPARα by OlGly was shown to reduce nicotine (B1678760) reward in mice, suggesting a potential therapeutic application.[12] It is plausible that N-linoleoyl glycine could also act as a PPARα agonist.

Caption: Putative PPARα signaling pathway for N-linoleoyl glycine.

Experimental Protocols

1. Synthesis of N-linoleoyl glycine

This protocol is adapted from a general method for the synthesis of N-acyl glycines.[15]

Materials:

-

Linoleic acid

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve linoleic acid, glycine methyl ester hydrochloride, and DMAP in DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-linoleoyl glycine methyl ester by silica gel column chromatography.

-

Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH.

-

Stir the mixture at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-linoleoyl glycine.

Caption: Workflow for the chemical synthesis of N-linoleoyl glycine.

2. Quantification of N-linoleoyl glycine in Biological Tissues by LC-MS/MS

This protocol is based on a method developed for the quantification of N-oleoyl glycine and can be adapted for N-linoleoyl glycine.[1][16][17]

Materials:

-

Biological tissue sample (e.g., brain, liver)

-

Internal standard (e.g., deuterated N-linoleoyl glycine or a structurally similar N-acyl glycine)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system with a C18 column

Procedure:

-

Weigh the frozen tissue sample.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in an appropriate volume of ice-cold acetonitrile.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.

-

Detect and quantify N-linoleoyl glycine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for N-linoleoyl glycine should be optimized.

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a general fluorescence-based assay to screen for FAAH inhibitors.[18][19]

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

N-linoleoyl glycine (test inhibitor)

-

Known FAAH inhibitor (positive control, e.g., JZL 195)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of N-linoleoyl glycine and the positive control in the assay buffer.

-

In a 96-well plate, add the FAAH assay buffer, diluted FAAH enzyme, and the test inhibitor or control.

-

Include wells for 100% initial activity (enzyme + solvent) and background (buffer + solvent).

-

Incubate the plate for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of N-linoleoyl glycine and determine the IC50 value.

Quantitative Data Summary

| Parameter | Value | Species/System | Source |

| Tissue Distribution | Highest in lung, skin, kidney, liver, ovaries, small intestine (~90-400 pmol/g) | Not specified | DiVA portal |

| FAAH Inhibition (IC50) | ~25 µM | N18TG2 cell membranes | Cayman Chemical[4] |

| Anti-inflammatory Activity (ED50) | < 0.3 mg/kg | Mouse peritonitis model | Burstein et al., 2012[3] |

Conclusion

N-linoleoyl glycine is an emerging bioactive lipid with significant potential as a modulator of inflammation and other physiological processes. Its biochemical profile, including its synthesis, metabolism, and interaction with key signaling pathways, provides a foundation for further research into its therapeutic applications. The experimental protocols and data presented in this guide offer valuable resources for scientists and researchers in the field of lipid biology and drug discovery. Further investigation into its precise molecular targets and in vivo functions will be crucial for fully elucidating its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Linoleoyl glycine | C20H35NO3 | CID 6433346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Amino acid linoleoyl conjugates: anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAGly receptor - Wikipedia [en.wikipedia.org]

- 9. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. caymanchem.com [caymanchem.com]

N-Linoleoyl Glycine: A Technical Guide to its Classification as an Endocannabinoid-Like Lipid Mediator

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-linoleoyl glycine (B1666218) (LINGly) is an endogenous N-acyl amino acid (NAAA) belonging to the expanding class of lipid mediators known as the endocannabinoidome.[1] Structurally, it is an amide conjugate of the omega-6 polyunsaturated fatty acid, linoleic acid, and the amino acid glycine.[2] While not a classical endocannabinoid that directly activates cannabinoid receptors CB1 and CB2 with high affinity, LINGly is classified as an endocannabinoid-like molecule.[3] This classification stems from its interaction with the metabolic enzymes of the endocannabinoid system, particularly its ability to inhibit fatty acid amide hydrolase (FAAH), and its distinct signaling properties, including potent anti-inflammatory effects.[4][5] This technical guide provides an in-depth analysis of LINGly's classification, biosynthesis, metabolism, signaling pathways, and key experimental methodologies for its study.

Classification and Chemical Properties

N-linoleoyl glycine is part of a large family of endogenous signaling lipids termed N-acyl amides.[6] This family also includes the well-known N-acylethanolamines (NAEs) like anandamide (B1667382).[7][8] More specifically, LINGly is categorized as an N-acyl amino acid (NAAA), a sub-class where a fatty acid is linked to an amino acid.[1][2] These molecules are recognized as important physiological regulators of pain and inflammation.[4]

The Human Metabolome Database formally classifies N-linoleoyl glycine as a long-chain N-acylamide. Its presence has been confirmed in various mammalian tissues, including the lungs, skin, kidneys, liver, ovaries, and small intestine, suggesting diverse, region-specific functions.[9]

Table 1: Chemical and Physical Properties of N-Linoleoyl Glycine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | PubChem[2] |

| Molecular Formula | C₂₀H₃₅NO₃ | PubChem[2] |

| Molecular Weight | 337.5 g/mol | PubChem[2] |

| CAS Number | 2764-03-6 | Cayman Chemical[5] |

| Synonyms | Glycine linoleamide, LinGly, N-Linoleoylglycine | PubChem[2], Cayman Chemical[5] |

Biosynthesis and Metabolism

The metabolic pathways of N-acyl glycines are intertwined with general lipid and amino acid metabolism and share components with the endocannabinoid system.

Biosynthesis

Two primary pathways for the biosynthesis of N-acyl glycines, including LINGly, have been proposed.

-

Direct Condensation: This pathway involves the direct enzymatic conjugation of a fatty acyl-CoA (linoleoyl-CoA) with glycine. This reaction can be catalyzed by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2).[1] Another proposed catalyst for this type of reaction is cytochrome c.[1]

-

Oxidative Metabolism of N-Acylethanolamines: An alternative route suggests that N-acyl glycines can be generated from their corresponding N-acylethanolamine precursors. For instance, N-arachidonoyl glycine (NAraGly) can be formed from anandamide (N-arachidonoylethanolamine) through sequential oxidation by alcohol and aldehyde dehydrogenases.[1][10] A similar pathway could exist for the formation of LINGly from N-linoleoyl ethanolamine.

Catabolism

The primary enzyme responsible for the degradation of many N-acyl amides, including endocannabinoids, is Fatty Acid Amide Hydrolase (FAAH).[6][7] LINGly is known to be regulated by FAAH, which hydrolyzes the amide bond to release linoleic acid and glycine.[6] However, LINGly also acts as an inhibitor of FAAH, a crucial aspect of its function.[5] Other enzymes, such as peptidyl-glycine α-amidating monooxygenase (PAM), may also be involved in the metabolism of N-acyl glycines, converting them to primary fatty acid amides.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. N-Linoleoyl glycine | C20H35NO3 | CID 6433346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Classical endocannabinoid-like compounds and their regulation by nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 8. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Endogenous Biosynthesis of Linoleoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid (NAAA), is a member of a growing class of lipid signaling molecules with potential therapeutic applications. Understanding its biosynthesis is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the core endogenous biosynthesis pathways of linoleoyl glycine, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The biosynthesis of this compound is primarily thought to occur through direct condensation of linoleic acid or its activated form, linoleoyl-CoA, with glycine. Key enzymes implicated in this process include the secreted bidirectional enzyme PM20D1, the intracellular fatty acid amide hydrolase (FAAH), Glycine N-acyltransferase-like proteins (GLYATLs), and the mitochondrial protein cytochrome c. This document consolidates the current knowledge on these pathways, offering a valuable resource for researchers in lipid biochemistry, pharmacology, and drug discovery.

Introduction to this compound and N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a diverse family of bioactive lipids formed by the amide linkage of a fatty acid to an amino acid.[1][2] this compound belongs to the subclass of N-acyl glycines (NAGlys) and has been identified as an endogenous lipid mediator.[3] While the biological functions of many NAAAs are still under investigation, members of this class have been implicated in a range of physiological processes, including energy homeostasis, inflammation, and nociception.[2][4] For instance, the related molecule N-oleoyl glycine has been shown to stimulate adipogenesis via the CB1 receptor and Akt signaling pathway.[5][6] N-linoleoyl tyrosine has demonstrated neuroprotective effects through the activation of the CB2 receptor.[7][8] The anti-inflammatory effects of this compound itself have been studied, suggesting a potential mechanism involving the arachidonic acid cascade.[4] A thorough understanding of the enzymatic machinery responsible for the synthesis of this compound is paramount for exploring its therapeutic potential.

Endogenous Biosynthetic Pathways of this compound

The endogenous synthesis of this compound is believed to occur through several potential pathways, primarily involving the direct conjugation of linoleic acid or its activated CoA thioester with glycine. The key enzymatic players in these pathways are detailed below.

Direct Condensation Pathways

The most probable route for this compound biosynthesis is the direct enzymatic condensation of a linoleoyl moiety with glycine. This can be catalyzed by several enzymes in different cellular compartments.

Fatty acid amide hydrolase (FAAH) is a well-known intracellular enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide.[2] More recently, FAAH has been identified as a second bidirectional enzyme capable of both synthesizing and hydrolyzing a subset of N-acyl amino acids.[1][2] In vitro experiments have demonstrated that FAAH can catalyze the condensation of arachidonic acid with glycine and serine.[2] Given the structural similarity, it is plausible that FAAH also contributes to the intracellular biosynthesis of this compound.

The Glycine N-acyltransferase (GLYAT) family of enzymes is known to conjugate acyl-CoA thioesters with glycine.[12] Specifically, GLYATL2 and GLYATL3 have been implicated in the formation of long-chain N-acyl glycines.[7] Human GLYATL2 has been shown to catalyze the synthesis of N-oleoylglycine from oleoyl-CoA and glycine.[7][12] Studies with siRNA knockdown of GLYATL3 in mouse neuroblastoma cells resulted in decreased levels of N-acyl glycines, suggesting its role in their production in cellula.[13][14] This indicates a likely role for a GLYATL enzyme in the synthesis of this compound from linoleoyl-CoA.

Cytochrome c, a mitochondrial protein primarily known for its role in the electron transport chain, has been shown to catalyze the in vitro synthesis of long-chain N-acyl glycines.[15][16] This reaction utilizes an acyl-CoA (e.g., arachidonoyl-CoA or oleoyl-CoA) and glycine in the presence of hydrogen peroxide.[15][17][18] This suggests a potential mitochondrial pathway for the synthesis of this compound, particularly under conditions of oxidative stress where hydrogen peroxide levels may be elevated.

Potential Signaling Pathways

While the signaling pathways for this compound are not fully elucidated, research on related N-acyl glycines provides valuable insights. N-oleoyl glycine has been demonstrated to activate the cannabinoid receptor 1 (CB1R) and the subsequent Akt signaling pathway in 3T3-L1 adipocytes, promoting adipogenesis.[6] Furthermore, N-linoleoyl tyrosine has been shown to exert neuroprotective effects through the activation of the CB2 receptor.[7][8] Given these findings, it is plausible that this compound may also interact with cannabinoid receptors or other G-protein coupled receptors (GPCRs) to elicit its biological effects.

Quantitative Data

Quantitative data on the enzymatic synthesis of this compound is limited. However, data from studies on closely related N-acyl amino acids provide a basis for understanding the potential efficiency of the biosynthetic pathways.

Table 1: Enzymatic Activity Data for N-Acyl Amino Acid Synthesis and Hydrolysis

| Enzyme | Substrate(s) | Activity Type | Measured Rate | Organism/System |

|---|---|---|---|---|

| FAAH | C20:4-Gly (N-arachidonoyl glycine) | Hydrolysis | 0.02 nmol/min/mg | Transfected cell lysates |

| FAAH | C18:1-Gly (N-oleoyl glycine) | Hydrolysis | ~0.05-0.15 nmol/min/mg | Transfected cell lysates |

| FAAH | Arachidonic acid + Glycine | Synthesis | Condensation observed | Transfected cell lysates |

| PM20D1 | C20:4-Phe (N-arachidonoyl phenylalanine) | Hydrolysis | ~0.01-1.0 nmol/min/mg | Mouse tissues (lung to liver) |

| PM20D1 | Oleate + Phenylalanine | Synthesis | 1.2 ± 0.1% conversion | In vitro |

| PM20D1 | C18:1-Phe (N-oleoyl phenylalanine) | Hydrolysis | 94.0 ± 0.8% conversion | In vitro |

Data compiled from references[2][4].

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the quantification of N-acyl glycines in biological matrices.[1][9][10][19]

4.1.1. Materials

-

This compound standard (Cayman Chemical or equivalent)

-

Internal standard (e.g., N-octanoylglycine-d2 or another deuterated N-acyl glycine)[9]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

4.1.2. Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of ice-cold acetonitrile containing the internal standard.[9]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[19]

-

Mobile Phase A: Water with 13 mM ammonium acetate and 0.1% formic acid.[19]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound. A typical gradient might start at 50% B, ramp to 100% B over 10 minutes, hold for 2-3 minutes, and then re-equilibrate at 50% B.[19]

-

Flow Rate: 0.5 - 1 mL/min.[19]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards.

In Vitro N-Acyl Amino Acid Synthase Assay

This protocol provides a general framework for measuring the synthase activity of enzymes like PM20D1 or FAAH.

4.2.1. Materials

-

Purified recombinant enzyme (e.g., PM20D1, FAAH) or cell/tissue lysate.[2][12]

-

Linoleic acid

-

Glycine

-

Assay buffer (e.g., PBS, pH 7.4)

-

Reaction termination solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for product quantification

4.2.2. Procedure

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of linoleic acid, and glycine.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source (purified enzyme or lysate).

-

Incubate for a specific time period at 37°C. Time-course experiments should be performed to ensure the reaction is in the linear range.

-

Terminate the reaction by adding an excess of ice-cold acetonitrile.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method as described in section 4.1.

Visualizations

Biosynthetic Pathways of this compound

Caption: Putative endogenous biosynthetic pathways of this compound.

Experimental Workflow for Quantification

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The endogenous biosynthesis of this compound is a multifaceted process with several potential enzymatic pathways contributing to its formation. The enzymes PM20D1, FAAH, GLYATLs, and cytochrome c represent key candidates in the direct condensation of linoleic acid or linoleoyl-CoA with glycine. While further research is required to delineate the relative contributions of these pathways in different tissues and physiological states, and to fully characterize the signaling functions of this compound, the information and protocols presented in this guide provide a solid foundation for future investigations. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 14. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome c catalyzes the in vitro synthesis of arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The suitability of different acyl acceptors as substrates for the acyl-Coa : 2-acyl-sn-glycero-3-phosphorylcholine acyltransferase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 19. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Linoleoyl Glycine: An In-Depth Technical Guide to its Role in the Endocannabinoidome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl glycine (B1666218) (N-linoleoyl-glycine) is an endogenous N-acyl amino acid that has emerged as a significant modulator within the expanded endocannabinoid system, known as the endocannabinoidome. Structurally similar to the well-characterized N-arachidonoyl glycine, linoleoyl glycine exhibits potent anti-inflammatory properties and is implicated in a range of physiological signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, degradation, signaling mechanisms, and physiological roles. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocannabinoid research.

Introduction to this compound

This compound is a lipid signaling molecule composed of linoleic acid, an omega-6 polyunsaturated fatty acid, and the amino acid glycine, linked by an amide bond. It belongs to the growing class of N-acyl amino acids (NAAAs), which are increasingly recognized as important players in a variety of biological processes, including inflammation, pain, and cellular migration[1][2]. While structurally related to endocannabinoids like anandamide, this compound and other NAAAs often exhibit distinct pharmacological profiles, interacting with a unique set of receptors and enzymes.

Biosynthesis and Degradation

The metabolic pathways of this compound are still under active investigation. However, based on studies of related N-acyl amino acids, several key enzymatic steps have been identified.

Biosynthesis

The synthesis of N-acyl glycines, including this compound, is thought to occur through two primary pathways:

-

Direct Condensation: This pathway involves the direct conjugation of linoleic acid (or its activated form, linoleoyl-CoA) with glycine. This reaction is catalyzed by enzymes such as:

-

Cytochrome c: In the presence of hydrogen peroxide, cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and amino acids[2][3][4][5][6][7].

-

Glycine N-acyltransferase-like (GLYATL) enzymes: These enzymes are also implicated in the synthesis of N-acyl glycines from acyl-CoAs and glycine.

-

-

Oxidative Metabolism of N-Acylethanolamines: An alternative pathway involves the enzymatic conversion of N-linoleoyl ethanolamine (B43304) to this compound.

Degradation

The primary enzyme responsible for the degradation of many N-acyl amides, including this compound, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond of this compound, releasing linoleic acid and glycine[1]. This compound is a known inhibitor of FAAH, although it is less potent than N-arachidonoyl glycine[8][9]. The potential role of another hydrolase, N-acylethanolamine-hydrolyzing acid amidase (NAAA) , in the degradation of N-acyl glycines is an area of ongoing research. While NAAA is known to hydrolyze N-acylethanolamines, its activity towards N-acyl glycines is less characterized[1][10][11][12][13].

Signaling Pathways and Molecular Targets

This compound exerts its biological effects through interaction with several G protein-coupled receptors (GPCRs). While direct binding studies on this compound are limited, data from its close analog, N-arachidonoyl glycine (NAraGly), strongly suggest that it does not bind to the classical cannabinoid receptors CB1 and CB2. Instead, its actions are mediated through orphan GPCRs, primarily GPR18 and GPR55, and potentially GPR92.

GPR18 Signaling

N-arachidonoyl glycine is a known agonist of GPR18[2][5][14]. GPR18 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GPR18 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and an increase in intracellular calcium[15].

GPR55 Signaling

N-arachidonoyl glycine has also been identified as an agonist for GPR55[16][17]. GPR55 is a promiscuous receptor that can couple to Gαq, Gα12, or Gα13 proteins[18]. Activation of GPR55 can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC) and other downstream effectors like RhoA[18]. GPR55 activation can also lead to the activation of transcription factors such as NF-κB[10].

Physiological Role and Therapeutic Potential

The primary physiological role of this compound identified to date is its potent anti-inflammatory activity.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in preclinical models. In a mouse model of peritonitis, oral administration of this compound at doses as low as 0.3 mg/kg was effective in reducing leukocyte migration[1][2][5]. The estimated ED50 for this effect is less than 0.3 mg/kg[2][19].

A key mechanism underlying its anti-inflammatory action is the stimulation of the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)[1][2][5]. In murine macrophage-like RAW 264.7 cells, this compound robustly stimulates the production of 15d-PGJ₂ over a concentration range of 0.5 to 10 µM[2]. This effect is thought to be mediated by the activation of the arachidonic acid cascade[2][19].

Quantitative Data

Due to the nascent stage of research on this compound, comprehensive quantitative data on its receptor binding affinities and enzyme kinetics are limited. The following tables summarize the available data. Where specific data for this compound is unavailable, data for its close structural analog, N-arachidonoyl glycine (NAraGly), is provided as a proxy and is clearly noted.

Table 1: Receptor Binding and Functional Activity

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | FAAH | Inhibition of AEA hydrolysis | IC₅₀ | ~25 µM | [8][9] |

| NAraGly | GPR18 | Ca²⁺ mobilization | - | Agonist | [2][5][14] |

| NAraGly | GPR18 | cAMP inhibition | - | Agonist (PTX-sensitive) | [2] |

| NAraGly | GPR55 | Ca²⁺ mobilization, ERK activation | - | Agonist | [16][17] |

| NAraGly | CB₁/CB₂ | Binding assays | - | No significant binding |

Table 2: In Vivo and In Vitro Anti-inflammatory Activity

| Compound | Model System | Effect | Parameter | Value | Reference |

| This compound | Mouse Peritonitis Assay | Reduction of leukocyte migration | ED₅₀ | < 0.3 mg/kg (oral) | [2][19] |

| This compound | RAW 264.7 Macrophages | Stimulation of 15d-PGJ₂ production | Concentration Range | 0.5 - 10 µM | [2] |

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This in vivo assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit leukocyte migration into the peritoneal cavity following an inflammatory challenge.

Materials:

-

Male mice (e.g., C57BL/6)

-

Zymosan A from Saccharomyces cerevisiae

-

Vehicle for zymosan (e.g., sterile saline)

-

Test compound (this compound) and vehicle (e.g., safflower oil for oral administration)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer this compound or its vehicle to the mice via the desired route (e.g., oral gavage) at various doses.

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of a zymosan A suspension (e.g., 1 mg/mouse in sterile saline)[20].

-

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate cells by lavaging the peritoneal cavity with a known volume of cold PBS (e.g., 5 mL).

-

Cell Counting: Gently mix the collected lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to specifically quantify neutrophils.

-

Data Analysis: Calculate the percentage inhibition of leukocyte migration for each dose of the test compound compared to the vehicle-treated control group.

Measurement of 15-deoxy-Δ¹²,¹⁴-PGJ₂ Production in RAW 264.7 Macrophages

This in vitro assay is used to determine the ability of a compound to stimulate the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ₂ in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., ethanol)

-

15-deoxy-Δ¹²,¹⁴-PGJ₂ ELISA kit

-

Cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a specified duration.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA for 15d-PGJ₂: Quantify the concentration of 15d-PGJ₂ in the collected supernatants using a commercially available competitive ELISA kit, following the manufacturer's instructions[8][21]. The principle of this assay involves the competition between the 15d-PGJ₂ in the sample and a fixed amount of labeled 15d-PGJ₂ for a limited number of antibody binding sites. The amount of labeled 15d-PGJ₂ bound to the antibody is inversely proportional to the concentration of 15d-PGJ₂ in the sample.

-

Data Analysis: Generate a standard curve using the provided standards and determine the concentration of 15d-PGJ₂ in the samples.

Conclusion and Future Directions

This compound is a promising bioactive lipid with potent anti-inflammatory properties that position it as a molecule of interest for therapeutic development. Its role within the endocannabinoidome is becoming increasingly appreciated, with evidence pointing towards its interaction with orphan GPCRs rather than the classical cannabinoid receptors. Future research should focus on several key areas:

-

Elucidation of Receptor Pharmacology: Definitive studies are needed to determine the binding affinities and functional activities of this compound at GPR18, GPR55, GPR92, and other potential targets.

-

Detailed Metabolic Profiling: A comprehensive understanding of the enzymes and pathways involved in the synthesis and degradation of this compound will be crucial for modulating its endogenous levels.

-

In Vivo Efficacy Studies: Further preclinical studies are warranted to explore the therapeutic potential of this compound in a broader range of inflammatory and pain models.

-

Structure-Activity Relationship Studies: The development of more potent and selective analogs of this compound could lead to novel drug candidates with improved therapeutic profiles.

References

- 1. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome c catalyzes the in vitro synthesis of arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stjohnslabs.com [stjohnslabs.com]

- 9. caymanchem.com [caymanchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. uniprot.org [uniprot.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-arachidonoyl glycine, another endogenous agonist of GPR55 [agris.fao.org]

- 18. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Synthesis of Oleoylglycine by Cytochrome c Points to a Novel Pathway for the Production of Lipid Signaling Molecules* | Semantic Scholar [semanticscholar.org]

- 20. mybiosource.com [mybiosource.com]

- 21. 15d-PGJ2(15-Deoxy-Delta12,14-prostaglandin J2) ELISA Kit - Elabscience® [elabscience.com]

Physiological Concentration and Analysis of Linoleoyl Glycine in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles, including the regulation of pain, inflammation, and energy metabolism. Linoleoyl glycine (B1666218) (Lin-Gly), an N-acyl conjugate of the omega-6 fatty acid linoleic acid and the amino acid glycine, is a member of this growing family of bioactive lipids. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of Linoleoyl glycine and related N-acyl amino acids in various tissues. It also details the experimental protocols for their quantification and explores their known signaling pathways.

Data Presentation: Physiological Concentrations of N-Acyl Amino Acids

Precise quantitative data for the endogenous levels of this compound in human tissues remain limited in the current scientific literature. However, studies in animal models provide valuable insights into the distribution and approximate concentrations of this and structurally related N-acyl amino acids. The following table summarizes the available quantitative data. It is important to note that concentrations can vary depending on the species, tissue type, and the physiological state of the organism.

| N-Acyl Amino Acid | Species | Tissue | Concentration | Reference |

| N-Linoleoyl glycine | Rat | Lung, Skin, Kidney, Liver, Ovaries, Small Intestine | ~90 - 400 pmol/g (dry tissue weight) | [1] |

| N-Arachidonoyl glycine | Rat | Spinal Cord, Small Intestine | ~140 pmol/g (dry tissue weight) | [2] |

| N-Arachidonoyl glycine | Rat | Brain, Kidney, Skin | ~80 - 100 pmol/g (dry tissue weight) | [2] |

| Various (50 novel NAAAs) | Rat | Brain | 0.2 - 69 pmol/g (wet tissue weight) | [3] |

| N-Palmitoyl threonine | Rat | Brain | 69 pmol/g (wet tissue weight) | [3] |

| N-Stearoyl tyrosine | Rat | Brain | 0.2 pmol/g (wet tissue weight) | [3] |

Experimental Protocols

The quantification of this compound and other N-acyl amino acids in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[4][5]

Sample Preparation and Lipid Extraction

Accurate quantification begins with efficient extraction of the lipids from the biological matrix while minimizing degradation.

a) Plasma Sample Preparation: [4]

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.

b) Brain Tissue Sample Preparation (modified from Folch method): [5]

-

Weigh the frozen brain tissue (~50 mg).

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Add an appropriate internal standard to the homogenate.

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Collect the lower phase and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of N-acyl amino acids.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

b) Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of N-acyl amino acids as they readily form [M-H]⁻ ions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard, which provides high specificity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of N-acyl amino acids are tightly regulated by a balance between their synthesis and degradation.[6][7]

Biosynthesis and degradation of N-acyl amino acids.

N-acyl amino acids can be synthesized through the direct condensation of a fatty acyl-CoA with an amino acid, a reaction that can be catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like 2 (GLYATL2).[6] Another biosynthetic route involves the enzyme peptidase M20 domain containing 1 (PM20D1), which can catalyze both the synthesis and hydrolysis of certain N-acyl amino acids. The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and amino acid.

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids exert their biological effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs).[8] While the specific receptor for this compound has not been definitively identified, related N-acyl amino acids, such as N-arachidonoyl glycine, have been shown to interact with orphan GPCRs like GPR18.[8]

References

- 1. diva-portal.org [diva-portal.org]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unraveling the Enigmatic Mechanism of Linoleoyl Glycine: A Technical Deep Dive

For Immediate Release

Shanghai, China – December 10, 2025 – Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid, is emerging as a molecule of significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the speculated mechanisms of action of linoleoyl glycine, consolidating current research for researchers, scientists, and drug development professionals. The multifaceted signaling pathways potentially modulated by this lipid mediator, including its anti-inflammatory properties and interactions with the endocannabinoid system, are detailed herein.

Core Speculated Mechanisms of Action

This compound is structurally related to other bioactive N-acyl amides, such as the endocannabinoid anandamide. Its mechanism of action is thought to be pleiotropic, engaging with several key signaling pathways to exert its physiological effects. The primary speculated mechanisms include the modulation of inflammatory cascades and interaction with components of the endocannabinoid system.

Anti-Inflammatory Effects

A significant body of evidence points towards the anti-inflammatory capacity of this compound. A key proposed mechanism involves the modulation of eicosanoid production, specifically stimulating the synthesis of the inflammation-resolving prostaglandin (B15479496) 15-deoxy-Δ12,14-PGJ2. This is thought to occur through the activation of the arachidonic acid cascade. Furthermore, this compound has been demonstrated to reduce leukocyte migration, a critical step in the inflammatory response.

Interaction with the Endocannabinoid System

This compound is known to interact with the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound can potentiate and prolong the signaling of endogenous cannabinoids, thereby indirectly influencing cannabinoid receptor-mediated pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

While direct evidence for this compound is still emerging, its structural analogs, such as N-oleoyl glycine, are known to be agonists of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα is another plausible mechanism through which this compound may exert its anti-inflammatory and metabolic effects.

Quantitative Data Summary

To facilitate a clear comparison of the known quantitative parameters associated with this compound and its relevant targets, the following tables summarize the available data. It is important to note that direct quantitative data for this compound's interaction with some targets is limited, and data from closely related analogs are included for context.

| Target | Parameter | Value | Compound | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | ~25 µM | This compound | [1] |

No direct binding affinity (Ki) or activation (EC50) data for this compound with cannabinoid receptors (CB1, CB2), GPR120, or PPARα were identified in the reviewed literature. Further research is required to elucidate these specific interactions.

Key Experimental Findings

| Experiment | Model | Key Findings | Reference |

| Leukocyte Migration | Mouse Peritonitis Assay | Reduced leukocyte migration at doses as low as 0.3 mg/kg. | |

| Eicosanoid Production | Mouse Peritoneal Cells | Elevated levels of 15-deoxy-Δ13,14-PGJ2. | |

| Eicosanoid Production | RAW 264.7 Macrophage Cells | Robust stimulation of 15-deoxy-Δ12,14-PGJ2 production over a concentration range of 0.5 to 10 μM. |

Signaling Pathways and Biosynthesis

The biosynthesis and degradation of this compound are integral to its function as a signaling molecule.

Biosynthesis of N-Acyl Glycines

The formation of N-acyl glycines, including this compound, is primarily catalyzed by Glycine N-acyltransferase-like 3 (GLYATL3). This enzyme facilitates the conjugation of a fatty acyl-CoA (like linoleoyl-CoA) with glycine.

Biosynthesis of this compound via GLYATL3.

Degradation by Fatty Acid Amide Hydrolase (FAAH)

This compound is degraded by FAAH through hydrolysis, which breaks the amide bond to release linoleic acid and glycine. Inhibition of FAAH by this compound itself suggests a potential feedback mechanism.

Degradation and Inhibition of FAAH by this compound.

Speculated Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of this compound are hypothesized to be mediated through the production of 15-deoxy-Δ12,14-PGJ2, which in turn can activate PPARγ, leading to the downregulation of pro-inflammatory gene expression.

Speculated Anti-Inflammatory Pathway of this compound.

Detailed Experimental Protocols

Thioglycollate-Induced Peritonitis in Mice for Leukocyte Migration Assay

This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the recruitment of leukocytes to the peritoneal cavity following an inflammatory stimulus.

Materials:

-

Sterile 3% or 4% Brewer's Thioglycollate medium

-

This compound dissolved in a suitable vehicle (e.g., safflower oil)

-

Male BALB/c mice (or other suitable strain)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Turk's solution)

-

Hemocytometer or automated cell counter

Procedure:

-

Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1-3 mL of sterile thioglycollate medium.

-

Compound Administration: Administer this compound (e.g., 0.3 mg/kg) or vehicle orally at the time of thioglycollate injection.

-

Cell Harvest: At a defined time point post-injection (e.g., 24-72 hours), euthanize the mice.

-

Peritoneal Lavage: Inject 5-10 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

-

Cell Counting: Centrifuge the peritoneal fluid to pellet the cells. Resuspend the cells in a known volume of PBS.

-

Quantification: Mix an aliquot of the cell suspension with a cell counting solution and count the number of leukocytes using a hemocytometer or an automated cell counter.

-

Data Analysis: Compare the number of migrated leukocytes in the this compound-treated group to the vehicle-treated control group.

In Vitro 15-deoxy-Δ12,14-PGJ2 Production in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to stimulate the production of the anti-inflammatory prostaglandin 15-deoxy-Δ12,14-PGJ2 in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) (optional, as a pro-inflammatory stimulus)

-

Enzyme-linked immunosorbent assay (ELISA) kit for 15-deoxy-Δ12,14-PGJ2 or LC-MS/MS system

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS until they reach the desired confluency in multi-well plates.

-

Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5 to 10 µM) or vehicle. In some experimental setups, cells may be co-stimulated with LPS.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production and secretion of prostaglandins (B1171923) into the culture medium.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of 15-deoxy-Δ12,14-PGJ2 in the supernatant using a specific ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of 15-deoxy-Δ12,14-PGJ2 against the concentration of this compound to determine the dose-response relationship.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory potency of a compound against the FAAH enzyme.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

Solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. Prepare a working solution of the FAAH enzyme and the fluorogenic substrate.

-

Assay Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound (this compound) or controls.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 340-360 nm, emission at 450-465 nm) kinetically over a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot it against the inhibitor concentration to calculate the IC50 value.

PPARα Transcriptional Activation Reporter Assay

This cell-based assay measures the ability of a compound to activate the transcription of genes regulated by PPARα.

Materials:

-

A suitable host cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or mouse PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Known PPARα agonist as a positive control (e.g., GW7647)

-

Luciferase assay reagent

Procedure:

-

Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.

-

Cell Plating: Plate the transfected cells into a multi-well plate and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of this compound, the positive control, or vehicle.

-

Incubation: Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized reporter activity against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The current body of research suggests that this compound is a bioactive lipid with promising anti-inflammatory properties. Its mechanism of action appears to be multifactorial, involving the modulation of eicosanoid synthesis, inhibition of the endocannabinoid-degrading enzyme FAAH, and potential activation of PPARα. However, a significant portion of the mechanistic understanding is inferred from studies on structurally similar N-acyl amino acids.

Future research should focus on obtaining direct quantitative data for the binding affinities and activation potencies of this compound at its putative targets, including cannabinoid receptors, GPR120, and PPARα. Elucidating the precise signaling cascades initiated by this compound will be crucial for a comprehensive understanding of its physiological roles and for the development of novel therapeutics based on its structure and activity. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate this intriguing endogenous molecule.

References

Potential Therapeutic Targets of Linoleoyl Glycine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl glycine (B1666218) (LINgly) is an endogenous N-acyl amino acid (NAAA) that has emerged as a bioactive lipid with significant therapeutic potential, particularly in the realm of inflammation. As a member of the expanding class of endocannabinoid-like molecules, its mechanism of action is a subject of ongoing investigation. This technical whitepaper provides a comprehensive overview of the current understanding of Linoleoyl glycine's molecular targets and associated signaling pathways. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological processes to serve as a foundational resource for researchers and professionals in drug development. While significant strides have been made in elucidating its role in the arachidonic acid cascade and its interaction with fatty acid amide hydrolase (FAAH), direct evidence for its activity on other potential target classes, such as G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, remains an area for future research.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are chemically related to the well-studied endocannabinoids and are increasingly recognized for their diverse physiological roles.[1] this compound, a conjugate of linoleic acid and glycine, is a prominent member of this class and has demonstrated potent anti-inflammatory properties.[2][3] Understanding its molecular targets is crucial for harnessing its therapeutic potential for a range of inflammatory and potentially other pathological conditions. This document synthesizes the current knowledge on the therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its known and putative signaling pathways.

Known and Putative Molecular Targets

Fatty Acid Amide Hydrolase (FAAH)

This compound is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other bioactive fatty acid amides.[4][5] By inhibiting FAAH, this compound can potentiate the signaling of these endogenous lipids, contributing to its overall physiological effects.

Arachidonic Acid Cascade and Pro-Resolving Mediators

A key mechanism of this compound's anti-inflammatory action involves the modulation of the arachidonic acid cascade.[2] It has been shown to stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[2][3] This suggests that this compound may promote the resolution of inflammation rather than simply suppressing its initiation.

Putative G-Protein Coupled Receptor (GPCR) Targets

While direct evidence for this compound binding to and activating specific GPCRs is limited, the broader class of N-acyl amides has been shown to interact with several orphan GPCRs, making them plausible targets for this compound.[6] These include:

-

GPR18: Identified as a receptor for N-arachidonoyl glycine (NAGly), a structurally similar NAAA.[3]

-

GPR55: Another receptor implicated in cannabinoid and lipid signaling that is activated by certain NAAAs.[4]

-

GPR92 (LPA5): Shown to be activated by N-arachidonoyl glycine.[7]

Further research is required to definitively determine if this compound is a ligand for these receptors and to quantify its binding affinity and functional activity.

Putative Transient Receptor Potential (TRP) Channel Targets

TRP channels are a family of ion channels involved in various sensory processes, including pain and inflammation.[8] Many N-acyl amides have been shown to modulate the activity of TRP channels, particularly TRPV1.[9] Given the structural similarities, it is plausible that this compound may also interact with these channels, although direct experimental evidence is currently lacking.

Putative Peroxisome Proliferator-Activated Receptor (PPAR) Targets

Peroxisome proliferator-activated receptors are nuclear receptors that play a critical role in lipid metabolism and inflammation. The close analog of this compound, N-oleoyl glycine, has been shown to activate PPARα.[7] This suggests that PPARs may be another potential target for this compound, which warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its known interactions.

| Target | Parameter | Value | Assay System | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | ~25 µM | Inhibition of AEA hydrolysis in FAAH-containing N18TG2 cell membranes | [4][10] |

| In Vivo Activity | Parameter | Value | Model System | Reference |

| Anti-inflammatory Effect | Effective Dose | As low as 0.3 mg/kg (oral) | Mouse peritonitis assay (leukocyte migration) | [2][3] |

| In Vitro Activity | Parameter | Concentration Range | Model System | Reference |

| Stimulation of 15d-PGJ₂ Production | Effective Concentration | 0.5 to 10 µM | Mouse macrophage RAW cells | [2] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Degradation

The biosynthesis of N-acyl glycines can occur through two primary proposed pathways: direct condensation of a fatty acid with glycine or sequential modification of a precursor molecule. The degradation is primarily mediated by FAAH.

Caption: Biosynthesis and degradation pathways of this compound.

Anti-Inflammatory Signaling Cascade

This compound's anti-inflammatory effects are mediated, in part, through the inhibition of FAAH and the stimulation of the arachidonic acid cascade, leading to the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ₂.

Caption: Anti-inflammatory signaling of this compound.

Experimental Workflow: Mouse Peritonitis Assay